
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid is a compound that combines the properties of an amine and a phenoxyacetic acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid typically involves the reaction of N,N-diethylethanamine with 2-(4-methylphenoxy)acetic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of herbicides and other agricultural chemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
2-(4-chloro-2-methylphenoxy)acetic acid:
2-(4-methoxyphenoxy)acetic acid: Another phenoxyacetic acid derivative with similar properties.
Uniqueness
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid is unique due to its specific combination of an amine and a phenoxyacetic acid derivative. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
89423-23-4 |
|---|---|
Fórmula molecular |
C15H25NO3 |
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2-(4-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H10O3.C6H15N/c1-7-2-4-8(5-3-7)12-6-9(10)11;1-4-7(5-2)6-3/h2-5H,6H2,1H3,(H,10,11);4-6H2,1-3H3 |
Clave InChI |
RKAYIYXDFKMXBK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CC1=CC=C(C=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


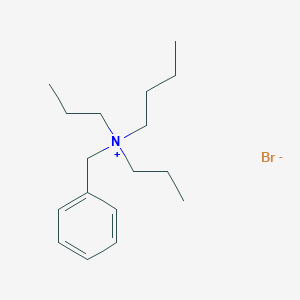
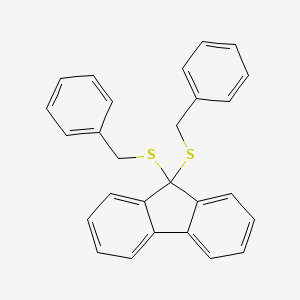
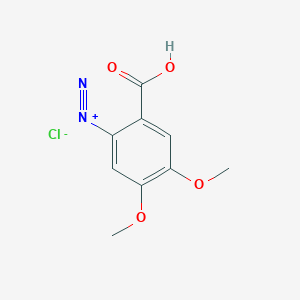
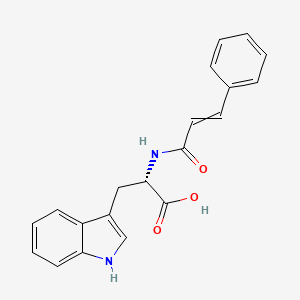
![4'-Ethyl-5-hydroxy-2',3',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393403.png)
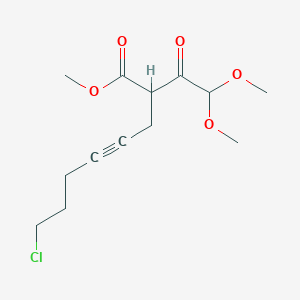
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl octadecanoate](/img/structure/B14393428.png)


![2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine](/img/structure/B14393435.png)
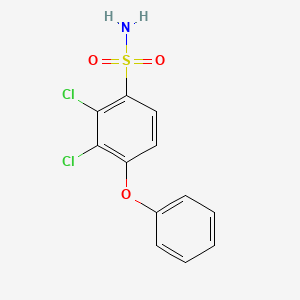
![[(6-Methylhept-5-EN-2-YL)oxy]benzene](/img/structure/B14393455.png)
